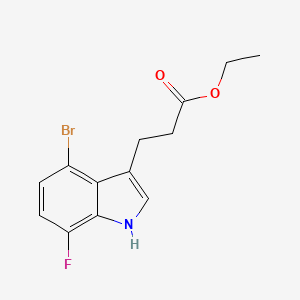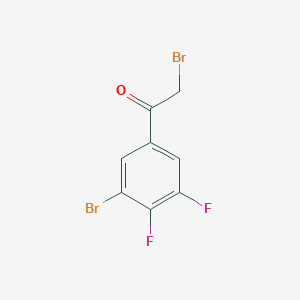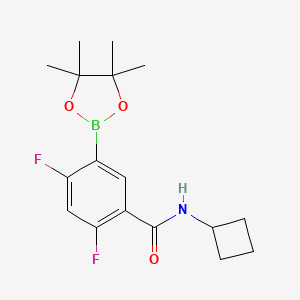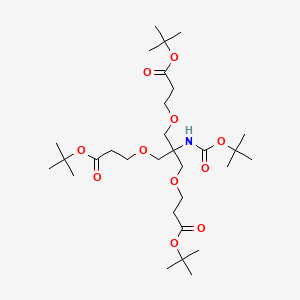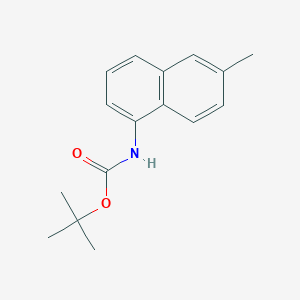
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate inflammation and oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . This compound also affects mitochondrial ATP levels and enzyme activities, contributing to its neuroprotective effects .
類似化合物との比較
Similar Compounds
3-Methoxyazetidine Hydrochloride: Used in the preparation of isoxazole-thiazole derivatives and as a receptor inverse agonist for cognitive disorders.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride: Investigated for its neuroprotective effects on brain ischemia/reperfusion injury.
Uniqueness
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride is unique due to its specific structural features and the presence of the methoxy-naphthyl group, which imparts distinct chemical and biological properties. Its ability to modulate oxidative stress and inflammation makes it a promising candidate for further research in medicinal chemistry.
特性
分子式 |
C14H16ClNO |
|---|---|
分子量 |
249.73 g/mol |
IUPAC名 |
3-(6-methoxynaphthalen-2-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-14-5-4-10-6-11(13-8-15-9-13)2-3-12(10)7-14;/h2-7,13,15H,8-9H2,1H3;1H |
InChIキー |
ADKRCJQVJDDJTH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CNC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



